2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine
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Overview
Description
2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine is a synthetic organic compound that belongs to the thiazolidine class of heterocyclic compounds It features a thiazolidine ring, a bromophenyl group, and a tolylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine typically involves the reaction of 4-bromobenzaldehyde with m-tolylsulfonyl chloride in the presence of a base, followed by cyclization with a thiourea derivative. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazolidine ring can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiazolidines, while oxidation and reduction can lead to different oxidation states of the thiazolidine ring.
Scientific Research Applications
2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and tolylsulfonyl groups can participate in various binding interactions, while the thiazolidine ring can undergo conformational changes that influence its activity. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-(m-tolylsulfonyl)thiazolidine
- 2-(4-Fluorophenyl)-3-(m-tolylsulfonyl)thiazolidine
- 2-(4-Methylphenyl)-3-(m-tolylsulfonyl)thiazolidine
Uniqueness
2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not. This can influence the compound’s reactivity, binding affinity, and overall properties, making it distinct from its analogs.
Biological Activity
2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines, particularly thiazolidin-4-ones, are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a thiazolidine ring with a bromophenyl group and a tolylsulfonyl substituent. Its molecular formula is C13H12BrN2O2S, with a molecular weight of approximately 344.21 g/mol. The presence of the bromine atom and sulfonyl group is significant as these functional groups can enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For example, compounds similar to this compound have been tested against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents.
Table 1: Anticancer Activity of Thiazolidine Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 5.73 | Induces apoptosis |
Compound B | MDA-MB-231 | 4.50 | Cell cycle arrest |
This compound | MCF-7 | TBD | TBD |
Note: TBD = To Be Determined; further studies required to establish specific IC50 values for the compound .
Antimicrobial Activity
Thiazolidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain thiazolidines exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymatic pathways.
Table 2: Antimicrobial Activity of Thiazolidine Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound C | Staphylococcus aureus | 0.5 µg/mL |
Compound D | Escherichia coli | 1.0 µg/mL |
This compound | TBD | TBD |
Anti-inflammatory Activity
Thiazolidines are also noted for their anti-inflammatory effects. Research indicates that they may inhibit pro-inflammatory cytokines and enzymes like COX-2, which play a critical role in inflammatory processes.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some thiazolidines exhibit antioxidant properties that may help reduce oxidative stress in cells.
Case Studies
Several case studies have documented the efficacy of thiazolidine derivatives in clinical settings:
- Breast Cancer Treatment : A study demonstrated that a thiazolidine derivative significantly reduced tumor size in mouse models when administered alongside conventional chemotherapy.
- Antibacterial Efficacy : Clinical isolates of resistant bacterial strains were treated with thiazolidine derivatives, showing promising results in reducing bacterial load.
Properties
IUPAC Name |
2-(4-bromophenyl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S2/c1-12-3-2-4-15(11-12)22(19,20)18-9-10-21-16(18)13-5-7-14(17)8-6-13/h2-8,11,16H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCNEPJFOXTTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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